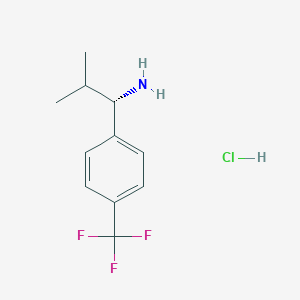

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Description

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride (CAS: 1391546-16-9) is a chiral amine derivative featuring a trifluoromethyl-substituted phenyl group and a methyl-branched propane backbone. Its molecular formula is C₁₁H₁₅ClF₃N, with a molecular weight of 253.69 g/mol . The compound is stored under an inert atmosphere at room temperature due to its sensitivity. Key hazards include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

(1S)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNUAORXKUDOAK-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and (S)-2-methylpropan-1-amine.

Reductive Amination: The key step involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with (S)-2-methylpropan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride.

Hydrochloride Formation: The final step is the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Cinacalcet Hydrochloride

One notable application of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is its use as a key intermediate in the synthesis of Cinacalcet hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma. The synthesis involves a Mizoroki-Heck cross-coupling reaction followed by hydrogenation, yielding 3-(3-trifluoromethylphenyl)propanal as an important intermediate.

1.2 Central Nervous System Modulation

Research indicates that this compound may exhibit biological activity relevant to central nervous system modulation. Its structural similarity to psychoactive compounds suggests potential interactions with neurotransmitter systems, although specific mechanisms remain to be elucidated. Studies are ongoing to explore its pharmacological effects and therapeutic potential.

The synthesis of this compound typically emphasizes maintaining stereochemical integrity throughout the process. Key methods include:

- Mizoroki-Heck Coupling : This method involves palladium-catalyzed cross-coupling reactions that allow for the formation of carbon-carbon bonds.

- Hydrogenation : Following the coupling reaction, hydrogenation is performed to achieve the desired amine product.

These methods can be conducted under conventional heating or microwave-assisted conditions, with microwave techniques often resulting in reduced reaction times and improved yields.

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, indicating potential psychoactive properties. However, comprehensive pharmacodynamic and pharmacokinetic profiles are necessary to establish clinical relevance.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs based on substituents, stereochemistry, and physicochemical properties. Below is a detailed analysis:

Structural Analogs with Substituted Phenyl Groups

Enantiomeric and Stereochemical Variants

Trifluoromethylated Amines

Biological Activity

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, also known as 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C11H15ClF3N

- Molecular Weight : 253.69 g/mol

- CAS Number : 1081-78-3

- Purity : ≥95%

- Melting Point : 273-274 °C

The compound acts primarily as a selective monoamine reuptake inhibitor, influencing neurotransmitter levels in the brain. The trifluoromethyl group enhances its lipophilicity and may contribute to its binding affinity at various receptors.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In a study involving forced swim tests, the compound demonstrated a reduction in immobility time, suggesting an increase in locomotor activity and potential antidepressant properties .

Neuroprotective Properties

In vitro studies have shown that the compound can protect neurons against oxidative stress. It was found to reduce cell death in neuronal cell lines exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL depending on the strain tested .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in swim tests | |

| Neuroprotective | Decreased cell death under stress | |

| Antimicrobial | MIC against Gram-positive bacteria |

Case Studies

-

Case Study on Antidepressant Activity :

A study conducted on rodents involved administering varying doses of the compound over two weeks. Behavioral assessments indicated a dose-dependent reduction in depressive-like behaviors, supporting its potential use in treating depression. -

Neuroprotection Against Oxidative Stress :

In a laboratory setting, neuronal cells treated with this compound showed significantly lower levels of apoptosis when exposed to oxidative agents compared to untreated controls. This suggests that the compound may enhance cellular resilience against oxidative damage. -

Antimicrobial Efficacy :

The compound was tested against clinical isolates of Staphylococcus aureus and Streptococcus pneumoniae. Results indicated that while it exhibited some antimicrobial activity, further modifications may be necessary to enhance efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-enantiomer. For example, a similar compound in EP 4374877 A2 used (R)-2-methylpyrrolidine derivatives as intermediates, with LCMS (m/z 531 [M-H]⁻) and HPLC (retention time: 0.88 minutes) for validation . Key steps include amide coupling, reduction, and salt formation with HCl. Chiral HPLC or polarimetry is critical for verifying enantiopurity.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- LCMS : Used to confirm molecular weight (e.g., m/z 531 in related compounds) and fragmentation patterns .

- HPLC : Retention time (0.88 minutes under SQD-FA05 conditions) and chiral columns ensure purity .

- NMR : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl group at δ ~120-125 ppm for ¹⁹F coupling).

- Elemental Analysis : Validates stoichiometry of the hydrochloride salt.

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the amine hydrochloride.

- Stability Tests : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation, with HPLC monitoring for impurities like deaminated or oxidized byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical challenges arise?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients. For example, the (R)-enantiomer of a related compound showed a retention time shift of 0.2 minutes under modified conditions .

- Circular Dichroism (CD) : Validates absolute configuration by comparing Cotton effects with reference standards.

- Challenges : Baseline separation of enantiomers requires optimization of mobile phase pH and temperature.

Q. What impurities are commonly observed, and how are they quantified?

- Methodological Answer :

- Impurity Profiling : Related compounds in pharmacopeial standards (e.g., Cinacalcet Impurity C) show analogues with trifluoromethylphenyl groups. Limit tests via HPLC (e.g., 0.1% for individual impurities) are critical .

- Table 1 : Example impurity limits from Pharmacopeial Forum :

| Impurity | Relative Retention Time | Limit (%) |

|---|---|---|

| A | 1.75 | 0.5 |

| B | 1.00 | 0.7 |

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogues?

- Methodological Answer :

- Target Identification : Fluoxetine analogues with trifluoromethyl groups act as serotonin reuptake inhibitors. Docking studies suggest interactions with neurotransmitter transporters .

- In Vitro Assays : Competitive binding assays (e.g., radiolabeled ligand displacement) quantify affinity for receptors like 5-HT₃ or σ₁.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.